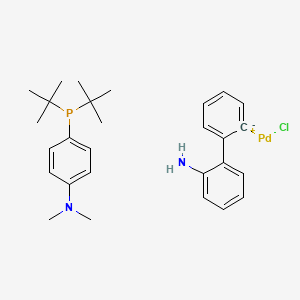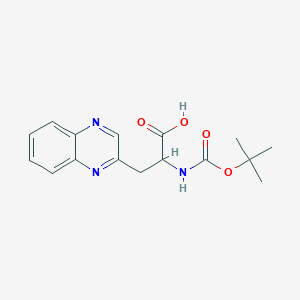![molecular formula C51H92O6 B12056103 1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
1,2,3-Tri[trans-9-hexadecenoyl]glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tripalmitelaidin , is a lipid compound with the chemical formula C51H92O6. Its molecular weight is approximately 801.29 g/mol . This compound consists of three fatty acid chains attached to a glycerol backbone. The fatty acid chains are specifically trans-9-hexadecenoic acid (palmitelaidic acid).
Méthodes De Préparation
Synthetic Routes: 1,2,3-Tri[trans-9-hexadecenoyl]glycerol can be synthesized through esterification reactions. One common method involves the reaction of glycerol with three equivalents of trans-9-hexadecenoic acid (palmitelaidic acid). The reaction typically occurs under acidic conditions, using a suitable acid catalyst.
Industrial Production: Industrial production methods may involve large-scale esterification processes, where glycerol and trans-9-hexadecenoic acid are reacted in the presence of catalysts. specific industrial protocols are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
1,2,3-Tri[trans-9-hexadecenoyl]glycerol can undergo various chemical reactions:
Esterification: Formation of the triester by reacting glycerol with three palmitelaidic acid molecules.
Hydrolysis: Cleavage of the ester bonds to yield glycerol and three molecules of palmitelaidic acid.
Oxidation/Reduction: Depending on reaction conditions, the fatty acid chains can undergo oxidation or reduction reactions.
Common reagents include acids (for esterification), bases (for hydrolysis), and oxidizing/reducing agents. The major products are the triester itself and its hydrolysis products.
Applications De Recherche Scientifique
1,2,3-Tri[trans-9-hexadecenoyl]glycerol finds applications in various fields:
Lipid Research: Studying its role in cellular membranes and lipid metabolism.
Drug Delivery: As a carrier for lipophilic drugs.
Biological Studies: Investigating its impact on cell signaling and lipid-related diseases.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, lipid-binding proteins, and signaling pathways. Further studies are needed to elucidate its precise effects.
Comparaison Avec Des Composés Similaires
1,2,3-Tri[trans-9-hexadecenoyl]glycerol is unique due to its specific fatty acid composition. Similar compounds include other triacylglycerols with different fatty acid chains, such as tripalmitoylglycerol (with saturated palmitic acid) or triolein (with unsaturated oleic acid).
Propriétés
Formule moléculaire |
C51H92O6 |
|---|---|
Poids moléculaire |
801.3 g/mol |
Nom IUPAC |
2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl (E)-hexadec-9-enoate |
InChI |
InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19+,23-20+,24-21+ |
Clé InChI |
SKGWNZXOCSYJQL-IKVQWSBMSA-N |
SMILES isomérique |
CCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CCCCCC)COC(=O)CCCCCCC/C=C/CCCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)




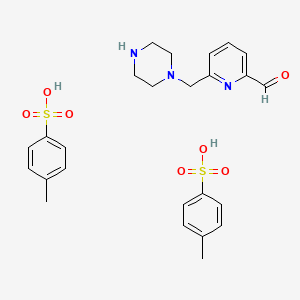
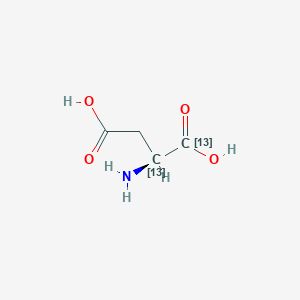
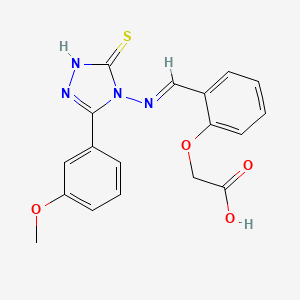

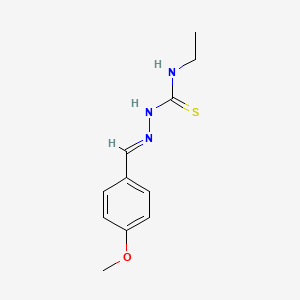
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

